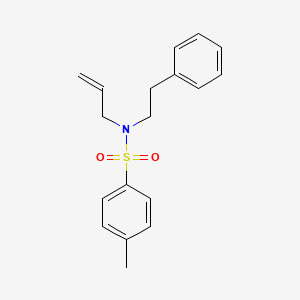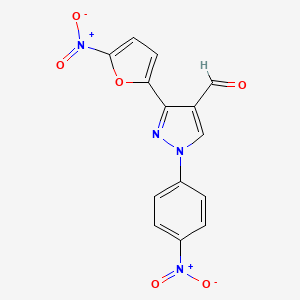acetonitrile CAS No. 61223-59-4](/img/structure/B14584939.png)
[(3-Methylbut-3-en-2-yl)sulfanyl](methylsulfanyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylbut-3-en-2-yl)sulfanylacetonitrile is an organic compound characterized by the presence of sulfanyl and acetonitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-3-en-2-yl)sulfanylacetonitrile typically involves the reaction of 3-methylbut-3-en-2-yl sulfanyl compounds with methylsulfanyl acetonitrile under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylbut-3-en-2-yl)sulfanylacetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted acetonitrile derivatives, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
(3-Methylbut-3-en-2-yl)sulfanylacetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3-Methylbut-3-en-2-yl)sulfanylacetonitrile involves its interaction with molecular targets and pathways within biological systems. The sulfanyl and acetonitrile groups may play a role in binding to specific enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butanoic acid, 3-methyl-, 3-methyl-3-butenyl ester
- S-(2-carboxy-2-methylbut-3-en-2-yl)glutathione (2-)
- S-(1-hydroxy-2-methylbut-3-en-2-yl)glutathione (1-)
Uniqueness
(3-Methylbut-3-en-2-yl)sulfanylacetonitrile is unique due to its specific combination of sulfanyl and acetonitrile functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
61223-59-4 |
|---|---|
Formule moléculaire |
C8H13NS2 |
Poids moléculaire |
187.3 g/mol |
Nom IUPAC |
2-(3-methylbut-3-en-2-ylsulfanyl)-2-methylsulfanylacetonitrile |
InChI |
InChI=1S/C8H13NS2/c1-6(2)7(3)11-8(5-9)10-4/h7-8H,1H2,2-4H3 |
Clé InChI |
OJQSMCWEAXUISP-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=C)C)SC(C#N)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Phenylbicyclo[3.2.1]octane](/img/structure/B14584876.png)
![2,2,2-Trifluoro-N-(4'-pentanoyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B14584879.png)


![1,1'-[(3-Ethylphenyl)methylene]dipiperidine](/img/structure/B14584896.png)
![2-{(E)-[(4-Chlorophenyl)methylidene]amino}-4,5-dimethoxybenzoic acid](/img/structure/B14584906.png)
![2-Phenylthieno[2,3-b]furan-5-carboxylic acid](/img/structure/B14584910.png)
![3-Ethyl-2-propylbenzo[h]quinoline](/img/structure/B14584930.png)
![2-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyridin-3-ol](/img/structure/B14584933.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]-4-nitrobenzamide](/img/structure/B14584944.png)


